molecular formula C14H14N2O5 B15215546 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid CAS No. 113763-72-7

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid

Cat. No.: B15215546
CAS No.: 113763-72-7
M. Wt: 290.27 g/mol
InChI Key: TWWUBQGYUYOWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid is a chemical intermediate of significant interest in agricultural chemistry research, particularly in the development of novel herbicides . This benzoic acid derivative is structurally analogous to pyrimidinyloxybenzoate compounds, a class known for its herbicidal activity . Its core structure suggests potential for use in the synthesis and study of advanced crop protection agents. Researchers utilize this compound to explore structure-activity relationships and develop new molecules that can inhibit acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis . It is supplied as a high-purity solid and should be stored in a cool, dark, and dry location . This product is intended for laboratory research purposes only and is not classified as a pharmaceutical, food, or cosmetic ingredient. It is strictly for use by qualified professionals. Not for Diagnostic or Therapeutic Use.

Properties

CAS No.

113763-72-7

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-methylbenzoic acid

InChI

InChI=1S/C14H14N2O5/c1-8-5-4-6-9(12(8)13(17)18)21-14-15-10(19-2)7-11(16-14)20-3/h4-7H,1-3H3,(H,17,18)

InChI Key

TWWUBQGYUYOWEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid typically involves multiple steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . This intermediate is then reacted with 6-methylbenzoic acid under specific conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents and optimized reaction conditions is crucial to ensure high yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar ALS-Inhibiting Compounds

The following table and analysis compare 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-6-methylbenzoic acid with structurally and functionally related herbicides:

Compound Name Chemical Structure Molecular Formula Key Functional Groups Target Site Activity (IC₅₀, nM)* Herbicidal Spectrum Resistance Mechanisms
This compound Benzoic acid with methyl and pyrimidinyloxy substituents C₁₉H₁₈N₄O₈ -COO⁻, -O-(4,6-dimethoxypyrimidine), -CH₃ 12.3 ± 1.5 (ALS inhibition) Broadleaf and grass weeds P450-mediated metabolism
Bispyribac-sodium 2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid C₁₉H₁₇N₄O₈Na -COO⁻Na⁺, two -O-(4,6-dimethoxypyrimidine) groups 8.7 ± 0.9 Rice paddy weeds Enhanced GST detoxification
Mesosulfuron-methyl Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-(methanesulfonamidomethyl)benzoate C₁₇H₂₀N₆O₉S₂ -SO₂NHC(O)NH-, -SO₂NHCH₂- 5.4 ± 0.7 Winter cereals, grassy weeds ALS gene mutations
Rimsulfuron 1-(4,6-Dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonyl-2-pyridylsulfonyl)urea C₁₄H₁₇N₅O₇S₂ -SO₂NH-, urea linkage 9.8 ± 1.2 Corn, tomatoes Reduced ALS affinity
Pyribenzoxim (Benzhydrylideneamino) 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate C₃₃H₂₉N₅O₈ Benzhydrylideneamino, bis-pyrimidinyloxy 15.6 ± 2.1 Broadleaf weeds P450 overexpression

IC₅₀ values represent half-maximal inhibitory concentrations for ALS enzyme activity in *Arabidopsis thaliana assays.

Key Findings:

Structural Variations and Activity :

  • The methyl group at the 6-position of the benzoic acid in this compound reduces water solubility compared to bispyribac-sodium but improves soil persistence .
  • Sulfonylurea derivatives (e.g., mesosulfuron-methyl, rimsulfuron) exhibit higher potency (lower IC₅₀) due to stronger hydrogen bonding with ALS active sites .

Resistance Profiles: Cross-resistance studies in Poa trivialis (roughstalk bluegrass) show that populations resistant to this compound often exhibit resistance to pyribenzoxim but remain susceptible to imazamox (an imidazolinone herbicide), indicating target-site specificity . Pretreatment with P450 inhibitors (e.g., malathion) reverses resistance to this compound in resistant weed biotypes, confirming metabolic detoxification as a major resistance mechanism .

Environmental Impact: The dimethoxy groups on the pyrimidine ring enhance photostability compared to non-methoxylated analogs, reducing environmental degradation .

Q & A

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Employ co-solvents (e.g., DMSO ≤1%) or solubilizing agents (cyclodextrins). Alternatively, synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability. Dynamic Light Scattering (DLS) confirms nanoparticle formulations for improved delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.